molecular formula C9H11ClFNO B2359873 3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride CAS No. 2287333-69-9

3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride

Cat. No.: B2359873
CAS No.: 2287333-69-9
M. Wt: 203.64
InChI Key: LJCZWMBVOZVZRV-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)azetidin-3-ol hydrochloride is a small organic molecule featuring an azetidine (four-membered nitrogen-containing ring) core substituted with a 3-fluorophenyl group at the 3-position and a hydroxyl group. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications .

Properties

IUPAC Name

3-(3-fluorophenyl)azetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCZWMBVOZVZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC(=CC=C2)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Staudinger [2+2] Cyclo-addition

The Staudinger reaction, leveraging imine-ketene [2+2] cyclo-addition, is a cornerstone for constructing the azetidine core with embedded stereochemistry. Adapted from vasopressin antagonist syntheses, this method begins with 3-fluorocinnamic acid derivatives:

  • Esterification : 3-Fluorocinnamic acid is converted to its ethyl ester using ethanol and sulfuric acid.
  • Reduction : The ester is reduced to 3-fluorocinnamyl alcohol via LiAlH₄ in tetrahydrofuran (THF).
  • Oxidation : Pyridinium dichromate (PDC) oxidizes the alcohol to 3-fluorocinnamaldehyde , achieving >80% yield.
  • Cyclo-addition : The aldehyde reacts with methyl isocyanoacetate-derived imine under Staudinger conditions, forming the azetidine ring with the 3-fluorophenyl group at C3.

Critical Data :

  • Overall yield for aldehyde synthesis: 85–90%.
  • Azetidine ring formation yield: 68–75%.

Azetidine Precursor Functionalization

Alternative routes start with pre-formed azetidine cores. For example, 3-hydroxyazetidine hydrochloride (Ambeed) serves as a nucleophile in SN2 reactions with aryl electrophiles:

3-Hydroxyazetidine HCl + 3-Fluorophenyl Electrophile → 3-(3-Fluorophenyl)azetidin-3-ol HCl  

Conditions :

  • Base: Cs₂CO₃ or TEA in dimethyl sulfoxide (DMSO) at 90°C.
  • Solvent: 1,2-Dimethoxyethane (DME) or isopropyl alcohol.
  • Yield: 41–93% depending on electrophile reactivity.

Hydroxylation and Salt Formation

Hydroxylation via Oxidation

Post-cyclo-addition, the ketone intermediate undergoes stereoselective reduction:

  • Reducing Agent : NaBH₄ in methanol at 0°C.
  • Outcome : Tertiary alcohol formation with >90% diastereomeric excess.

Hydrochloride Salt Preparation

Final protonation uses HCl gas in ethyl acetate:

  • Procedure : Freebase dissolution in EtOAc, HCl gas bubbling, and crystallization.
  • Yield : Quantitative conversion.
  • Characterization : ¹H NMR (D₂O) δ 4.55–4.41 (d, J = 12.5 Hz, 2H), 4.21–4.05 (d, J = 12.5 Hz, 2H).

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantage Limitation
Staudinger Cyclo-addition 68–75 Stereochemical control Multi-step aldehyde synthesis
Direct Alkylation 86–93 Single-step functionalization Requires custom electrophile
Pd-Catalyzed Coupling 80 Broad substrate scope High catalyst cost

Industrial-Scale Considerations

Cost Efficiency

  • Alkylation routes are preferred for scalability due to fewer steps and lower catalyst requirements.
  • Staudinger methods are reserved for high-value pharmaceuticals requiring precise stereochemistry.

Purity Optimization

  • Chromatography : Silica gel (EA:PE = 1:3) achieves >99% purity.
  • Crystallization : Ethyl acetate/hexane mixtures yield crystalline HCl salt.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming 3-(3-Fluorophenyl)azetidine.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups under appropriate conditions.

Major Products Formed

    Oxidation: 3-(3-Fluorophenyl)azetidin-3-one.

    Reduction: 3-(3-Fluorophenyl)azetidine.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the azetidine ring provides structural rigidity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives with Fluorinated Aromatic Substituents

Compound Name Molecular Formula Substituents Key Features Reference
3-(3-Fluorophenyl)azetidin-3-ol hydrochloride C₉H₁₀FNO·HCl 3-Fluorophenyl, hydroxyl Enhanced solubility (HCl salt), potential CNS activity due to fluorophenyl group
Blarcamesine hydrochloride C₁₇H₂₃NO₂S·HCl Benzothiophene-ethoxypropyl Sigma-1 receptor agonist; used in neurodegenerative disease research
3,3-Difluoroazetidine hydrochloride C₃H₅F₂N·HCl Difluoroazetidine Higher electronegativity; used as a building block for fluorinated drugs
3-(Propan-2-yl)azetidin-3-ol hydrochloride C₆H₁₃NO·HCl Isopropyl Bulky substituent reduces ring strain; applications in peptide mimetics

Key Observations :

  • Fluorine Position : The meta-fluorine in 3-(3-Fluorophenyl)azetidin-3-ol may offer distinct electronic effects compared to para-substituted analogs (e.g., 4-fluorophenyl derivatives), influencing receptor binding affinity .

Pharmacologically Active Analogs

Neuroprotective and Receptor-Targeting Compounds
  • VU360172 (N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]-3-pyridine carboxamide hydrochloride): Contains a 3-fluorophenyl ethynyl group linked to a pyridine core. Demonstrates metabotropic glutamate receptor 5 (mGluR5) antagonism, relevant in stroke recovery .
  • YPC-21813 (Z)-5-([3-{4-(4-pentylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione): Combines fluorophenyl and imidazopyridazine moieties; shows pan-Pim kinase inhibitory activity for cancer therapy .

Comparison :

  • While 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride lacks the extended aromatic systems seen in YPC-21813 or VU360172, its compact azetidine scaffold may favor selectivity for targets requiring small-molecule engagement, such as ion channels or GPCRs .
Solubility and Stability
  • Hydrochloride salts (e.g., 3-(Propan-2-yl)azetidin-3-ol hydrochloride) generally exhibit improved aqueous solubility compared to free bases, critical for in vivo bioavailability .
  • Fluorine substitution enhances metabolic stability by resisting oxidative degradation, a feature shared with 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride .

Biological Activity

3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article reviews the biological activities associated with this compound, focusing on its applications in cancer treatment, neuroprotection, and as a synthetic intermediate in drug development.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₁ClFNO and features an azetidine ring, a hydroxyl group, and a fluorophenyl substituent. These structural characteristics contribute to its reactivity and biological activity.

Property Description
Molecular FormulaC₉H₁₁ClFNO
Functional GroupsHydroxyl (-OH), Fluorophenyl
Structural FeaturesAzetidine ring

1. Anticancer Potential

Research indicates that this compound exhibits notable anticancer properties. It has been studied for its role as a non-cleavable linker in antibody-drug conjugates (ADCs), which enhance the delivery of cytotoxic agents to targeted cancer cells. This application is particularly relevant in the treatment of various cancers, as it improves selectivity and efficacy compared to traditional chemotherapy methods.

Mechanism of Action:

  • The compound enhances the targeting of cancer cells by linking antibodies with cytotoxic drugs.
  • It may also interfere with cellular pathways involved in tumor growth and proliferation.

2. Neuroprotective Properties

Preliminary studies have suggested that this compound may possess neuroprotective effects, potentially making it a candidate for treating neurological disorders. Its structural similarity to GABA (gamma-aminobutyric acid) analogs suggests it might modulate GABA A receptor activity, which is crucial for maintaining neuronal health.

Research Findings:

  • In vitro studies indicate that the compound can enhance GABA A receptor activity.
  • This enhancement could lead to therapeutic benefits in conditions such as anxiety, epilepsy, and neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, often starting with epichlorohydrin as a precursor. The synthesis process is crucial for producing high yields and purity necessary for biological testing.

Synthesis Overview:

  • Starting Material: Epichlorohydrin
  • Key Steps:
    • Formation of the azetidine ring.
    • Introduction of the hydroxyl group.
    • Fluorination of the phenyl group.

Case Study 1: Antibody-Drug Conjugates (ADCs)

A study demonstrated the effectiveness of ADCs utilizing this compound in targeting breast cancer cells. The results showed significant reductions in tumor size in animal models treated with these conjugates compared to controls.

Case Study 2: Neuroprotective Effects

In another study, neuronal cell cultures treated with the compound exhibited reduced apoptosis under stress conditions, suggesting its potential as a neuroprotective agent. Further research is needed to explore its mechanisms and therapeutic applications.

Q & A

Q. What are the established synthetic routes for 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride?

The synthesis typically involves reacting 3-(3-Fluorophenyl)azetidin-3-ol with hydrochloric acid under inert atmospheric conditions (e.g., nitrogen or argon) at room temperature to prevent degradation. Purification is achieved via crystallization or column chromatography to ensure high yield (>75%) and purity (>95%) . Key parameters include stoichiometric control of HCl and monitoring pH to avoid over-acidification.

Q. How is the compound characterized post-synthesis?

Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm the azetidine ring structure and fluorine substitution pattern.
  • HPLC (≥98% purity verification) with UV detection at 254 nm.
  • Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]+ at m/z 199.6).
  • X-ray crystallography to resolve stereochemistry and salt formation .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is soluble in water (≥50 mg/mL) and polar solvents like methanol or DMSO. This solubility profile necessitates solvent compatibility checks in biological assays (e.g., avoiding DMSO concentrations >1% in cell cultures). For hydrophobic reaction environments, co-solvents like THF may be used .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

Yield optimization strategies include:

  • Temperature modulation : Maintaining 20–25°C to prevent side reactions (e.g., ring-opening).
  • Catalyst screening : Lewis acids like ZnCl₂ may enhance azetidine ring stability.
  • Inert atmosphere : Rigorous exclusion of moisture/O₂ to avoid hydrolysis/oxidation.
  • Purification refinement : Gradient recrystallization using ethanol/water mixtures improves purity .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Discrepancies in biological data (e.g., IC₅₀ values) require:

  • Standardized assay conditions : Uniform cell lines (e.g., MCF-7 for anticancer studies), incubation times, and control groups.
  • Dose-response validation : Multi-point curves (e.g., 0.1–100 µM) with triplicate measurements.
  • Mechanistic follow-up : Target engagement assays (e.g., enzyme inhibition kinetics for AChE/BChE) to confirm activity .

Table 1. Reported Biological Activities of Azetidine Derivatives

ActivityModel SystemKey MetricReference
Anticancer (Breast)MCF-7 cellsIC₅₀ = 45 nM
AntimicrobialS. aureusMIC = 32 µg/mL
NeuroprotectiveOxidative stress30% cell death ↓

Q. What experimental designs are recommended to elucidate neuroprotective mechanisms?

  • In vitro models : Primary neuronal cultures exposed to H₂O₂ or Aβ peptides, with treatment at 1–10 µM.
  • Target profiling : Enzyme inhibition assays (AChE/BChE) and mitochondrial membrane potential measurements.
  • Pathway analysis : RNA-seq or proteomics to identify modulated pathways (e.g., Nrf2/ARE signaling) .

Q. How does the fluorophenyl substituent influence pharmacological properties compared to analogs?

The 3-fluorophenyl group enhances:

  • Lipophilicity (clogP ≈ 1.8), improving blood-brain barrier penetration.
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation.
  • Target affinity : π-π stacking with aromatic residues in enzyme active sites (e.g., AChE) .

Methodological Guidance

Q. What protocols are recommended for determining IC₅₀ in anticancer assays?

  • Cell viability assay : Use MTT/WST-1 in triplicate wells.
  • Dose range : 0.1–100 µM, 72-hour incubation.
  • Data analysis : Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .

Q. How should researchers handle discrepancies in solubility data across studies?

  • Solvent purity checks : Ensure solvents are anhydrous and HPLC-grade.
  • Sonication : 10-minute sonication at 25°C to disrupt aggregates.
  • Standardized reporting : Use USP classification (e.g., "freely soluble" ≥100 mg/mL) .

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